N-(2-Ethylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide
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Overview
Description
N-(2-Ethylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide is an organic compound that belongs to the class of amides This compound features a propenamide backbone with ethylphenyl and phenylthienyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide typically involves the reaction of 2-ethylphenylamine with 3-(4-phenyl-2-thienyl)-2-propenoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent such as dichloromethane and are conducted at room temperature.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Ethylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide
- N-(2-Ethylphenyl)-3-(4-methyl-2-thienyl)-2-propenamide
Uniqueness
N-(2-Ethylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the ethyl group and the phenylthienyl moiety can affect its interaction with molecular targets and its overall stability.
Properties
CAS No. |
853348-13-7 |
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Molecular Formula |
C21H19NOS |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(E)-N-(2-ethylphenyl)-3-(4-phenylthiophen-2-yl)prop-2-enamide |
InChI |
InChI=1S/C21H19NOS/c1-2-16-8-6-7-11-20(16)22-21(23)13-12-19-14-18(15-24-19)17-9-4-3-5-10-17/h3-15H,2H2,1H3,(H,22,23)/b13-12+ |
InChI Key |
NRZJVQLJKJENIS-OUKQBFOZSA-N |
Isomeric SMILES |
CCC1=CC=CC=C1NC(=O)/C=C/C2=CC(=CS2)C3=CC=CC=C3 |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C=CC2=CC(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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